molecular formula C12H21NO B3009126 N-(4-propan-2-ylcyclohexyl)prop-2-enamide CAS No. 2224353-54-0

N-(4-propan-2-ylcyclohexyl)prop-2-enamide

Cat. No. B3009126
CAS RN: 2224353-54-0
M. Wt: 195.306
InChI Key: JXPYFPUCADHXEJ-UHFFFAOYSA-N
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Description

N-(4-propan-2-ylcyclohexyl)prop-2-enamide, commonly known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. PCE is a derivative of cyclohexamine and is structurally similar to phencyclidine (PCP). PCE was first synthesized in the 1970s and has since been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.

Scientific Research Applications

Property Enhancer in Aqueous Bentonite Mud

The compound has been evaluated for its effectiveness as an additive in water-based drilling fluids . Specifically, it was used in the synthesis of two polyelectrolytes, CP4 and CP5, which were found to enhance the properties of aqueous bentonite mud . The presence of the compound in these polyelectrolytes provided thermal resistance and salt tolerance, making them suitable for use in drilling fluids for deeper formations where higher temperatures are experienced .

Fluid-Loss Reduction in Drilling Fluids

In addition to enhancing the properties of drilling fluids, the compound also demonstrated significant fluid-loss reduction . Specifically, CP4, one of the polyelectrolytes synthesized using the compound, provided 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C .

Synthesis of Enamides

The compound has been used in the direct synthesis of enamides via electrophilic activation of amides . This novel, one-step N-dehydrogenation of amides to enamides employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This reaction is characterized by its simple setup and broad substrate scope .

Broad Substrate Scope

The compound’s unique reactivity profile makes it a versatile reactant in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . Its resistance to hydrolysis and tunable reactivity make it a valuable tool in the synthesis of a wide range of compounds .

Chemical Industry

The compound is commercially available and can be purchased from chemical suppliers. This suggests that it may have various other applications in the chemical industry, although specific details are not provided.

properties

IUPAC Name

N-(4-propan-2-ylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPYFPUCADHXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-propan-2-ylcyclohexyl)prop-2-enamide

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